GNF6702

描述

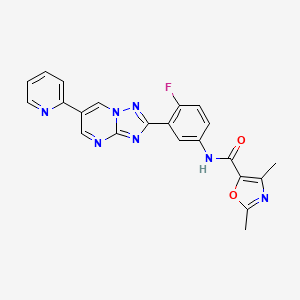

a kinetoplastid proteasome inhibitor with trypanocidal activity; structure in first source

属性

CAS 编号 |

1799329-72-8 |

|---|---|

分子式 |

C22H16FN7O2 |

分子量 |

429.4 g/mol |

IUPAC 名称 |

N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |

InChI 键 |

WXZFCGRYVWYYTG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GNF6702; GNF-6702; GNF 6702; |

产品来源 |

United States |

Foundational & Exploratory

GNF6702: A Pan-Trypanosomal Agent Targeting the Proteasome

GNF6702 is a novel therapeutic agent that has demonstrated significant promise in the treatment of infections caused by kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of Human African Trypanosomiasis, or sleeping sickness).[1][2][3][4][5] Developed through phenotypic screening, this compound has been shown to clear parasites in murine models of all three major kinetoplastid infections (leishmaniasis, Chagas disease, and sleeping sickness).[1][2][3][4][5][6] Its unique mechanism of action, which involves the selective inhibition of the parasite's proteasome, makes it a valuable lead compound for the development of a new class of broad-spectrum anti-parasitic drugs.[1][2][3][4]

Core Mechanism of Action

The primary molecular target of this compound in Trypanosoma is the 20S proteasome, a critical cellular component responsible for protein degradation and turnover.[7][8][9] The ubiquitin-proteasome system is essential for numerous cellular processes, and its inhibition leads to parasite death.[9]

Key aspects of this compound's mechanism include:

-

Selective Inhibition: this compound is a selective inhibitor of the kinetoplastid proteasome and does not significantly inhibit the mammalian proteasome, which accounts for its low toxicity to mammalian cells.[1][2][3][4]

-

Target Subunit and Activity: The compound specifically inhibits the chymotrypsin-like (CT-L) peptidase activity of the parasite proteasome.[1][9] It does not affect the trypsin-like or caspase-like activities.[1][9] This inhibition is achieved by binding to an allosteric site at the interface of the β4 (PSMB4) and β5 (PSMB5) subunits of the 20S proteasome core particle.[10][11]

-

Non-Competitive Inhibition: Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of the proteasome's chymotrypsin-like activity.[1][2][3][4][5] This is distinct from other proteasome inhibitors like bortezomib, which are substrate-competitive.[1] The accumulation of ubiquitinated proteins within the parasite following treatment with this compound is a direct consequence of this inhibition.[10]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Activity of this compound

| Organism/Cell Line | Life Cycle Stage | EC50 (µM) | Selectivity Index (SI) |

| Trypanosoma cruzi | Amastigotes in 3T3 cells | < 10 | >5 |

| Trypanosoma brucei | Bloodstream form | < 0.07 | > 1428 |

| Mammalian 3T3 cells | - | > 10 | - |

EC50: Half-maximal effective concentration. Data compiled from multiple sources.[1][3][8]

Table 2: Inhibition of Proteasome Activity by this compound

| Proteasome Source | Proteolytic Activity | IC50 (nM) |

| Trypanosoma cruzi | Chymotrypsin-like | 35 |

| Trypanosoma cruzi | Trypsin-like | > 10,000 |

| Trypanosoma cruzi | Caspase-like | > 10,000 |

IC50: Half-maximal inhibitory concentration.[1]

Resistance Mechanisms

Studies into resistance mechanisms have further validated the proteasome as the primary target of this compound. Resistance in T. cruzi has been linked to specific point mutations in the proteasome subunits.[1]

-

β4 Subunit (PSMB4) Mutations: A key mutation identified is F24L in the β4 subunit.[1][10][11] Overexpression of this mutated subunit in wild-type parasites confers a greater than 10-fold reduction in potency to this compound.[1]

-

β5 Subunit (PSMB5) Mutations: A D225N mutation in the β5 subunit has also been associated with resistance.[10][11]

-

Cross-Resistance: Parasites with these mutations remain sensitive to competitive proteasome inhibitors like bortezomib, confirming this compound's distinct allosteric binding site.[1]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a series of key experimental methodologies.

Parasite Growth Inhibition Assays

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound against different life cycle stages of Trypanosoma.

-

Methodology (T. cruzi amastigote assay):

-

Murine 3T3 fibroblast cells are seeded in 96-well plates and incubated to allow adherence.

-

The cells are then infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion and differentiation into amastigotes, extracellular parasites are washed away.

-

A serial dilution of this compound is added to the wells, and the plates are incubated for a further period (e.g., 72 hours).

-

The cells are fixed and stained with a DNA-binding fluorescent dye (e.g., DAPI).

-

Automated high-content imaging is used to count the number of host cell nuclei and intracellular amastigotes in each well.

-

The percentage of growth inhibition is calculated relative to DMSO-treated controls, and EC50 values are determined using a non-linear regression model.[1][3]

-

Proteasome Activity Assays

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the specific proteolytic activities of the purified T. cruzi 20S proteasome.

-

Methodology:

-

The T. cruzi 20S proteasome is purified from parasite lysates.

-

The assay is performed in a 96-well plate format in a suitable assay buffer.

-

Serial dilutions of this compound are pre-incubated with the purified proteasome.

-

A specific fluorogenic peptide substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added to initiate the reaction.

-

The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.

-

The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][9]

-

Generation and Analysis of Resistant Parasites

-

Objective: To identify the molecular basis of resistance to this compound.

-

Methodology:

-

In Vitro Selection: Wild-type T. cruzi epimastigotes are cultured in the presence of stepwise increasing concentrations of this compound over several months to select for resistant populations.[11]

-

Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant and the parental wild-type parasite lines. The genomes are sequenced, and single nucleotide polymorphisms (SNPs) and other genetic variations are identified in the resistant lines by comparison to the parental genome.[11]

-

Target Validation (CRISPR-Cas9): The identified mutations (e.g., F24L in PSMB4) are introduced into the genome of susceptible, wild-type parasites using CRISPR-Cas9 gene editing technology.[10][11] The susceptibility of these engineered parasites to this compound is then re-assessed to confirm that the specific mutation is sufficient to confer resistance.[10][11]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in Trypanosoma.

Experimental Workflow for Resistance Identification

Caption: Workflow for identifying this compound resistance mechanisms.

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

GNF6702: A Technical Chronicle of a Pan-Kinetoplastid Drug Candidate

Executive Summary

GNF6702 emerged from a large-scale phenotypic screening campaign as a potent, selective, and orally bioavailable small molecule with unprecedented efficacy against the triad (B1167595) of major kinetoplastid diseases: leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[1][2][3] Developed by researchers at the Genomics Institute of the Novartis Research Foundation (GNF), this compound validated the parasite proteasome as a druggable target and demonstrated the feasibility of a single treatment for these distinct but related neglected tropical diseases.[1][4] this compound acts as a non-competitive inhibitor of the kinetoplastid proteasome, showing high selectivity over its mammalian counterpart.[1][4] Despite remarkable preclinical success in animal models, its development was halted due to solubility-limited oral absorption, which paved the way for the optimization of successor compounds.[5] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Optimization

The discovery of this compound was the result of a systematic and large-scale effort to identify a common therapeutic agent against three distinct diseases caused by kinetoplastid parasites.[1][6]

High-Throughput Phenotypic Screening

The initial phase involved a massive high-throughput screening campaign where over 3 million compounds were tested in proliferation assays against whole-cell cultures of Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei.[1][7] This phenotypic approach prioritized compounds based on their ability to kill the parasites, irrespective of the target. Active compounds, defined as those with a half-maximum inhibitory concentration (EC50) below 10 µM, were then triaged for selectivity by comparing their activity against mammalian cells.[1]

Hit-to-Lead Optimization

From this extensive screening, an azabenzoxazole compound, GNF5343, was identified as a promising hit.[1] Although active, GNF5343 had suboptimal properties for a drug candidate. This initiated a medicinal chemistry campaign to improve its potency and pharmacokinetic profile. This optimization effort, which involved synthesizing and testing hundreds of analogues, led to the development of this compound. This compound exhibited a 400-fold increase in potency against intra-macrophage L. donovani compared to the original hit, GNF5343.[7]

Mechanism of Action: Selective Proteasome Inhibition

Genetic and chemical validation studies confirmed that the primary target of this compound is the parasite's 20S proteasome, a multi-subunit protein complex essential for protein degradation and cellular homeostasis.[1][4]

Non-Competitive Inhibition

This compound inhibits the proteasome through a non-competitive mechanism.[1][4] Lineweaver-Burk plot analysis demonstrated this mode of action, distinguishing it from competitive inhibitors like bortezomib (B1684674) which bind directly to the active site.[1] Specifically, this compound targets the chymotrypsin-like (CT-L) proteolytic activity of the proteasome, with little to no effect on the trypsin-like or caspase-like activities.[8]

Allosteric Binding Site and Selectivity

The compound binds to an allosteric pocket at the interface of the β4 and β5 subunits of the proteasome.[9] This binding site is structurally distinct between the kinetoplastid and mammalian proteasomes, which explains the compound's high selectivity. This compound potently inhibits the parasite proteasome while having no significant activity against the human proteasome, a critical feature for its favorable safety profile.[1][10] Evidence for this mechanism is strongly supported by resistance studies, where mutations in the proteasome's β4 subunit (specifically the F24L mutation) were sufficient to confer resistance to this compound in T. cruzi.[1]

Figure 1. Mechanism of action of this compound on the kinetoplastid proteasome.

Preclinical Development and Efficacy

This compound demonstrated broad and potent activity against kinetoplastid parasites both in vitro and in vivo, establishing a strong preclinical case for its development.

In Vitro Potency and Selectivity

The compound was highly active against the intracellular amastigote stages of L. donovani and T. cruzi, which are the clinically relevant forms of the parasites. The potency in biochemical proteasome inhibition assays correlated well with cellular growth inhibition, further validating the proteasome as the target.[1] Importantly, this compound showed a significant selectivity window, with minimal impact on mammalian cells.[1]

| Table 1: In Vitro Activity of this compound | |

| Assay | EC50 / CC50 (µM) |

| L. donovani (intracellular amastigotes) | 0.04 ± 0.004 |

| T. cruzi (intracellular amastigotes) | 0.21 ± 0.01 |

| T. brucei (bloodstream trypomastigotes) | 0.28 ± 0.02 |

| Mammalian Macrophage (Cytotoxicity) | >10 |

| Data are presented as mean ± s.e.m. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Data sourced from Khare et al., Nature, 2016.[11] |

In Vivo Efficacy in Murine Models

This compound was tested in mouse models for visceral leishmaniasis (L. donovani), cutaneous leishmaniasis (L. major), Chagas disease (T. cruzi), and stage II sleeping sickness (T. brucei), showing remarkable efficacy in all models.[1][10]

| Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models | |||

| Disease Model | Parasite | Dosing Regimen | Outcome vs. Control/Standard of Care |

| Visceral Leishmaniasis | L. donovani | 10 mg/kg, twice daily (PO) | >3-log reduction in liver parasite burden; superior to miltefosine.[1][10] |

| Cutaneous Leishmaniasis | L. major | 10 mg/kg, twice daily (PO) | 5-fold decrease in footpad parasite burden; superior to miltefosine.[1][10] |

| Chagas Disease (Indeterminate) | T. cruzi | 10 mg/kg, twice daily (PO) | Matched efficacy of benznidazole (B1666585) (100 mg/kg); undetectable parasites in most tissues.[1][10] |

| Stage II Sleeping Sickness | T. brucei | 100 mg/kg, once daily (PO) | Cleared parasites from the central nervous system; prevented relapse unlike diminazine aceturate.[10][11] |

| PO: Per os (oral administration). |

Pharmacokinetics and Safety

This compound exhibited favorable pharmacokinetic properties in mice, including good oral bioavailability.[11] It was well-tolerated in mice, and broad screening against a panel of human receptors and enzymes revealed no significant off-target activities, predicting a low risk of side effects.[1][10] However, a key challenge emerged during later preclinical assessment.

Developmental Challenges and Successor Compounds

Despite its promising profile, the progression of this compound into human clinical trials was ultimately halted. The primary obstacle was its solubility-limited oral absorption . While effective in mice, formulation challenges that would ensure consistent and adequate exposure in humans were significant, particularly for drugs intended for use in resource-limited settings.

This challenge prompted further medicinal chemistry efforts to identify analogues with improved physicochemical properties. This work led to the discovery of LXE408 (also known as GSK3494245), a structurally related proteasome inhibitor with enhanced solubility and oral exposure. LXE408 has since progressed into Phase 1 human clinical trials for the treatment of visceral leishmaniasis.[9]

Key Experimental Protocols

The development of this compound relied on a series of robust biochemical and cellular assays, as well as complex animal models of infection. The following are summaries of the key methodologies employed.

Parasite Growth Inhibition Assays

-

T. cruzi Amastigote Assay : NIH 3T3 fibroblast cells were infected with T. cruzi parasites engineered to express β-galactosidase. The infected cells were then incubated with serial dilutions of this compound. Parasite proliferation was quantified by measuring the β-galactosidase activity using a chemiluminescent substrate.[11]

-

L. donovani Amastigote Assay : Primary mouse peritoneal macrophages were infected with L. donovani amastigotes. The infected macrophages were treated with this compound, and parasite burden was determined by microscopy or a suitable quantitative method.[11]

-

T. brucei Trypomastigote Assay : Bloodstream form trypomastigotes were cultured in vitro and exposed to this compound. Cell viability was typically assessed using a metabolic indicator dye like resazurin.[11]

Proteasome Activity Assay

The chymotrypsin-like activity of purified parasite or mammalian proteasomes was measured using a fluorogenic or luminescent peptide substrate (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin). The assay was performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). The rate of substrate cleavage was monitored by measuring the fluorescence or luminescence signal.[1][8]

In Vivo Efficacy Models

-

Visceral Leishmaniasis Model : BALB/c mice were infected intravenously with L. donovani. Treatment with this compound was initiated after the establishment of infection. Efficacy was determined by quantifying the parasite burden in the liver at the end of the treatment period using quantitative PCR (qPCR).[1][10]

-

Chagas Disease Model : Mice were infected with T. cruzi. Treatment was started during the chronic phase of the infection. To assess curative efficacy, mice were immunosuppressed after treatment to promote the relapse of any residual parasites. Parasite presence was monitored in blood and tissues (heart, colon) via qPCR or bioluminescence imaging.[1]

Figure 2. Generalized experimental workflow for the discovery and validation of this compound.

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]

- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preview.fiercepharma.com [preview.fiercepharma.com]

- 6. A Single Compound Could Treat Three Parasitic Diseases | Technology Networks [technologynetworks.com]

- 7. Computational approaches for drug discovery against trypanosomatid-caused diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. 2minutemedicine.com [2minutemedicine.com]

- 11. researchgate.net [researchgate.net]

GNF6702: A Selective Kinetoplastid Proteasome Inhibitor for the Treatment of Neglected Tropical Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GNF6702, a novel, selective inhibitor of the kinetoplastid proteasome. This compound has demonstrated unprecedented efficacy in preclinical models of leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness), positioning it as a promising candidate for a single, broad-spectrum treatment for these devastating neglected tropical diseases.[1][2][3][4]

Core Mechanism of Action

This compound exerts its potent anti-parasitic activity by selectively inhibiting the proteasome of kinetoplastid parasites, including Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei.[1][2][4] The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, and its inhibition leads to the accumulation of ubiquitylated proteins, ultimately resulting in parasite death.[1]

A key feature of this compound is its remarkable selectivity for the parasite proteasome over the mammalian counterpart.[1][2][4] This selectivity is crucial for its favorable safety profile and is attributed to its non-competitive mechanism of inhibition, distinguishing it from competitive inhibitors like bortezomib.[1][5] Genetic and chemical validation studies have confirmed that the parasite proteasome is the primary target of this compound.[1] Point mutations in the β4 subunit (PSMB4) of the proteasome have been shown to confer resistance to the compound.[1][6]

Quantitative Data Summary

This compound demonstrates potent and selective activity against various kinetoplastid species both in vitro and in vivo.

Table 1: In Vitro Activity and Selectivity of this compound

| Parasite/Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |

| T. cruzi epimastigotes | Growth Inhibition | 150 | [1] |

| T. cruzi epimastigotes | Ubiquitylation Buildup | 130 | [1] |

| T. cruzi proteasome | Chymotrypsin-like activity | 1,100 | [1] |

| L. donovani proteasome | Chymotrypsin-like activity | 2,700 | [1] |

| 3T3 mammalian cells | Growth Inhibition | >10,000 | [1] |

| Human proteasome | Chymotrypsin-like activity | No measurable activity | [5] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Disease Model | Parasite | Dosing Regimen | Outcome | Reference |

| Visceral Leishmaniasis | L. donovani | 10 mg/kg, twice-daily for 8 days | >3-log reduction in liver parasite load | [1][7] |

| Cutaneous Leishmaniasis | L. major | 10 mg/kg, twice-daily | 5-fold reduction in footpad parasite burden vs. miltefosine | [7] |

| Chagas Disease (Indeterminate) | T. cruzi | 10 mg/kg, twice-daily for 20 days | Matched efficacy of benznidazole (B1666585) (100 mg/kg, once-daily); undetectable parasites in most mice | [1][7] |

| Human African Trypanosomiasis | T. brucei | Not specified | Cleared parasites from mice | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the foundational research on this compound.

High-Throughput Screening and Compound Optimization Workflow

The discovery of this compound began with a large-scale phenotypic screen, followed by medicinal chemistry efforts to optimize the initial hit.

Protocol:

-

High-Throughput Screening: Over 3 million compounds were tested in proliferation assays against L. donovani, T. cruzi, and T. brucei.[1][8][9]

-

Hit Triaging: Active compounds with a half-maximal inhibitory concentration (EC50) below 10 μM were selected. These hits were then filtered for those exhibiting a greater than 5-fold selectivity window against mammalian cells.[1]

-

Lead Optimization: The initial hit, an azabenzoxazole named GNF5343, underwent chemical evolution to improve its potency and pharmacokinetic properties, leading to the development of this compound.[4][10]

In Vitro Proteasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activities of purified kinetoplastid and human proteasomes.

Methodology:

-

Purified proteasomes from T. cruzi, L. donovani, and human sources are used.

-

The chymotrypsin-like activity of the proteasome is measured using a fluorogenic peptide substrate.

-

The assay is performed with increasing concentrations of this compound.

-

The fluorescence intensity, which correlates with proteasome activity, is measured over time.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter equation.

-

For mechanism of action studies, Lineweaver-Burk plots are generated by measuring enzyme kinetics at various substrate and inhibitor concentrations.[5]

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

Objective: To evaluate the ability of this compound to reduce parasite burden in a murine model of visceral leishmaniasis.

Methodology:

-

Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.[1]

-

Treatment Initiation: Seven days post-infection, oral dosing is initiated.[1]

-

Dosing Regimen: Mice are treated for eight consecutive days. The vehicle control consists of 0.5% methylcellulose/0.5% Tween 80. This compound is administered orally, typically twice-daily at a dose of 10 mg/kg.[1][7] A comparator drug, such as miltefosine, may be used.

-

Endpoint Analysis: After the treatment period, mice are euthanized. The liver parasite burden is quantified using quantitative polymerase chain reaction (qPCR).[4]

-

Pharmacokinetic Sampling: Blood samples are collected on the first and last days of dosing to determine the plasma concentration of this compound via LC/MS/MS.[1][4]

Resistance Generation and Target Validation

Objective: To identify the molecular target of this compound by generating resistant parasite lines and sequencing their genomes.

Methodology:

-

Resistance Selection: T. cruzi epimastigotes are cultured in the presence of stepwise increasing concentrations of this compound over a period of 40-60 days.[11]

-

Clonal Isolation: Resistant parasite lines are cloned by limiting dilution.

-

Whole-Genome Sequencing: The genomes of resistant clones are sequenced to identify single nucleotide polymorphisms (SNPs) or other mutations that are not present in the parental, drug-sensitive line.

-

Target Confirmation: Mutations identified in genes encoding proteasome subunits (e.g., F24L in PSMB4) are validated.[1] This can be done by ectopically expressing the mutated gene in wild-type parasites and observing a shift in the EC50 value for this compound.[1] CRISPR-Cas9 can also be used to introduce specific mutations to confirm their role in resistance.[6]

Conclusion and Future Directions

This compound represents a significant breakthrough in the search for new treatments for kinetoplastid diseases. Its novel, non-competitive mechanism of action and high selectivity for the parasite proteasome provide a strong foundation for its development as a safe and effective therapeutic. The compound has demonstrated remarkable pan-kinetoplastid efficacy in preclinical models, clearing parasites from diverse niches within the host.[1] this compound is currently undergoing preclinical toxicity studies to enable its advancement into human clinical trials.[8][12] The success of this compound validates the kinetoplastid proteasome as a high-value drug target and underscores the potential for developing a single class of drugs to treat leishmaniasis, Chagas disease, and sleeping sickness.[1][2][3]

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Drug Target for Three Tropical Diseases | The Scientist [the-scientist.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. New Drug for Leishmaniasis, Chagas Disease and Sleeping Sickness - Transfusion News [transfusionnews.com]

- 9. A Single Compound Could Treat Three Parasitic Diseases | Technology Networks [technologynetworks.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preview.fiercepharma.com [preview.fiercepharma.com]

GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

GNF6702 is a selective, non-competitive inhibitor of the kinetoplastid proteasome, a crucial enzyme complex for protein degradation in parasites belonging to the Kinetoplastida order. These parasites are responsible for several neglected tropical diseases, including Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (sleeping sickness, Trypanosoma brucei). The high selectivity of this compound for the parasite proteasome over its mammalian counterpart makes it a promising candidate for the development of broad-spectrum anti-kinetoplastid therapies.[1][2][3]

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the 20S proteasome of kinetoplastid parasites.[1][3] Specifically, it inhibits the chymotrypsin-like peptidase activity of the proteasome.[1][2] This inhibition is achieved through a non-competitive mechanism, distinguishing it from other proteasome inhibitors like bortezomib, which are competitive inhibitors.[1][2] The selective action of this compound is underscored by its lack of significant activity against the human proteasome.[1]

Genetic and biochemical evidence has validated the parasite proteasome as the target of this compound.[1] Resistance to this compound in T. cruzi has been linked to point mutations in the gene encoding the proteasome beta 4 subunit (PSMB4).[1] These mutations, such as F24L and I29M, reduce the susceptibility of the parasite to the compound.[1] Furthermore, treatment of T. cruzi with this compound leads to the accumulation of ubiquitylated proteins, a hallmark of proteasome inhibition, at concentrations that correlate with its growth-inhibitory effects.[1][2]

Quantitative Data

The inhibitory activity of this compound against the T. cruzi proteasome and its cellular effects have been quantified in various assays. The following tables summarize key data from published studies.

| Proteasome Inhibitory Activity (IC50) | This compound | Bortezomib |

| T. cruzi Proteasome Chymotrypsin-like Activity | 35 nM | 91 nM |

| T. cruzi Proteasome Caspase-like Activity | >10 µM | 370 nM |

| T. cruzi Proteasome Trypsin-like Activity | >10 µM | 1.7 µM |

| Human Proteasome Chymotrypsin-like Activity | >10 µM | - |

| Human Proteasome Caspase-like Activity | >10 µM | - |

| Human Proteasome Trypsin-like Activity | >10 µM | - |

Data sourced from Khare et al., 2016.[1]

| Cellular Activity (EC50) | This compound |

| T. cruzi Epimastigote Growth Inhibition | 150 nM |

| Accumulation of Ubiquitylated Proteins in T. cruzi | 130 nM |

Data sourced from Khare et al., 2016.[1][2]

Experimental Protocols

The identification and validation of the molecular target of this compound involved several key experimental approaches.

Proteasome Activity Assays

The inhibitory effect of this compound on the proteolytic activities of purified T. cruzi and human proteasomes was determined using fluorogenic peptide substrates. The substrates used were Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for caspase-like activity, and Ac-KQL-AMC for trypsin-like activity. Assays were performed in a buffer containing 20 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.035% SDS. The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) was measured over time to determine the rate of substrate hydrolysis. IC50 values were calculated from dose-response curves.

Generation and Analysis of Resistant Parasites

T. cruzi epimastigotes resistant to this compound analogs were generated by continuous culture under increasing drug pressure. Whole-genome sequencing of the resistant lines was performed to identify mutations associated with the resistance phenotype. The identified mutations in the PSMB4 gene were validated by ectopic expression of the wild-type or mutated gene in susceptible parasites and assessing their sensitivity to this compound.

Ubiquitylated Protein Accumulation Assay

T. cruzi epimastigotes were treated with varying concentrations of this compound for a defined period. The cells were then lysed, and the total protein was subjected to SDS-PAGE and Western blotting. The accumulation of ubiquitylated proteins was detected using an antibody specific for ubiquitin. The EC50 for ubiquitylated protein accumulation was determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. It plays a critical role in various cellular processes, including cell cycle control, signal transduction, and stress response. This compound targets the 20S proteasome, the catalytic core of this pathway.

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.

Experimental Workflow for Target Identification

The molecular target of this compound was elucidated through a systematic experimental workflow that combined phenotypic screening, resistance studies, and biochemical validation.

Caption: Experimental workflow for the identification of the molecular target of this compound.

References

GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor for Neglected Tropical Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neglected tropical diseases caused by kinetoplastid parasites, including Chagas disease, leishmaniasis, and human African trypanosomiasis (HAT), affect millions worldwide, with current treatments hampered by toxicity, variable efficacy, and complex administration routes.[1][2][3] GNF6702, a novel azabenzoxazole derivative, has emerged as a promising broad-spectrum therapeutic candidate.[1][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. This compound acts as a highly selective, non-competitive inhibitor of the kinetoplastid proteasome, a crucial enzyme complex for parasite survival.[1][5] It demonstrates potent activity against Trypanosoma cruzi, Leishmania species, and Trypanosoma brucei both in vitro and in vivo, while exhibiting a favorable safety profile with no significant inhibition of the mammalian proteasome.[1][6] This document consolidates key quantitative data, outlines detailed experimental methodologies, and provides visual diagrams of the core mechanisms and workflows to support further research and development in this critical area.

Core Mechanism of Action: Selective Proteasome Inhibition

This compound's therapeutic effect stems from its ability to selectively inhibit the 20S proteasome in kinetoplastid parasites.[1][3] The proteasome is a multi-subunit protease complex essential for protein degradation, playing a critical role in numerous cellular processes, including cell cycle control and stress response.[7]

This compound specifically targets the chymotrypsin-like (CT-L) activity of the parasite proteasome through a non-competitive inhibition mechanism.[1][8] This is distinct from competitive inhibitors like bortezomib.[1] Genetic studies have confirmed that point mutations in the β4 subunit (PSMB4) of the proteasome confer resistance to this compound, validating it as the primary target.[1] Inhibition of the proteasome leads to an accumulation of ubiquitylated proteins within the parasite, disrupting cellular homeostasis and ultimately causing parasite death.[1][8] Crucially, this compound shows high selectivity for the parasite proteasome over its mammalian counterpart, which underpins its favorable safety profile in preclinical models.[1][6]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various in vitro assays and in vivo studies. The data is summarized below for easy comparison.

Table 1: In Vitro Activity and Selectivity of this compound

| Target Organism/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| L. donovani (amastigote) | Growth Inhibition | EC₅₀ | 40 | [1] |

| T. cruzi (amastigote) | Growth Inhibition | EC₅₀ | 150 | [1] |

| T. brucei (trypomastigote) | Growth Inhibition | EC₅₀ | 7 | [1] |

| T. cruzi (epimastigote) | Growth Inhibition | EC₅₀ | 150 | [1][8] |

| T. cruzi (epimastigote) | Ubiquitylated Protein Accumulation | EC₅₀ | 130 | [1][8] |

| T. cruzi Proteasome | Chymotrypsin-like Activity | IC₅₀ | 260 | [1] |

| 3T3 Mammalian Fibroblasts | Cytotoxicity | CC₅₀ | >25,000 | [1] |

| Primary Mouse Macrophages | Cytotoxicity | CC₅₀ | >25,000 | [1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Disease Model | Parasite | Mouse Strain | Dosing Regimen | Efficacy Outcome | Comparator |

| Visceral Leishmaniasis (VL) | L. donovani | BALB/c | 10 mg/kg, oral, twice daily for 8 days | >3-log reduction in liver parasite burden | Superior to Miltefosine |

| Cutaneous Leishmaniasis (CL) | L. major | BALB/c | 10 mg/kg, oral, twice daily | 5-fold decrease in footpad parasite burden | Superior to Miltefosine |

| Chagas Disease (indeterminate) | T. cruzi | C57BL/6 | 10 mg/kg, oral, twice daily for 20 days | Matched efficacy; undetectable parasites in most tissues | Benznidazole (100 mg/kg, once daily) |

| Stage II HAT | T. brucei | N/A | 100 mg/kg, oral, once daily for 7 days | Sustained parasite clearance from CNS | Superior to Diminazene Aceturate |

Table 3: Pharmacokinetic Profile of this compound in Mouse

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability (F) | 33% | 20 mg/kg (suspension) | [1] |

| Plasma Clearance (CL) | 1.8 L/hr/kg | 5 mg/kg (IV bolus) | [1] |

| Plasma Fraction Unbound | 6.3% | N/A | [9] |

| Brain:Plasma Exposure Ratio | ~10% | N/A | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Parasite Growth Inhibition Assays

This protocol outlines the general procedure for determining the half-maximal effective concentration (EC₅₀) of this compound against various kinetoplastid life-cycle stages.

Methodology:

-

Leishmania donovani Intracellular Amastigote Assay:

-

Host Cells: Primary peritoneal macrophages are harvested from mice and seeded in microtiter plates.

-

Infection: Macrophages are infected with L. donovani promastigotes. After 24 hours, extracellular parasites are washed away.

-

Treatment: this compound, dissolved in DMSO, is added in a dose-response manner (final DMSO concentration typically ≤0.5%).

-

Incubation: Plates are incubated for 120 hours at 37°C in a 5% CO₂ atmosphere.[1]

-

Quantification: Parasite burden is determined by quantifying parasite DNA via qPCR or by high-content imaging after staining.

-

Analysis: EC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.

-

-

Trypanosoma cruzi Intracellular Amastigote Assay:

-

Host Cells: NIH 3T3 fibroblast cells are seeded in microtiter plates.[10]

-

Infection: Fibroblasts are infected with T. cruzi trypomastigotes (Tulahuen strain, often expressing a reporter like β-galactosidase).

-

Treatment & Incubation: Similar to the L. donovani assay, with an incubation period of 72-96 hours.

-

Quantification: Parasite viability is assessed, often using a colorimetric substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) or by high-content imaging.

-

Analysis: EC₅₀ values are calculated from dose-response curves.

-

-

Trypanosoma brucei Bloodstream Form Assay:

-

Culture: T. brucei bloodstream form trypomastigotes are cultured in appropriate media (e.g., HMI-9).

-

Treatment: this compound is added in a dose-response format to parasites seeded in microtiter plates.

-

Incubation: Plates are incubated for 72 hours.

-

Quantification: Parasite viability is measured using a metabolic indicator dye such as resazurin (AlamarBlue).

-

Analysis: EC₅₀ values are determined from the resulting dose-response data.

-

In Vivo Efficacy Mouse Models

The following protocols describe the animal models used to test this compound's efficacy against the three target diseases. All procedures are conducted in accordance with institutional animal care and use guidelines.

1. Visceral Leishmaniasis (VL) Model:

-

Animal Model: Female BALB/c mice.[6]

-

Infection: Mice are infected with L. donovani amastigotes via tail vein injection.

-

Treatment Initiation: Treatment begins at a predetermined time post-infection (e.g., day 14).

-

Dosing: this compound is administered orally (p.o.) via gavage, typically at 10 mg/kg, twice daily for 8-10 consecutive days.[1][6] A vehicle control group is included.

-

Efficacy Endpoint: Two days after the final dose, mice are euthanized. The liver is harvested, and the parasite burden is quantified by qPCR targeting parasite-specific DNA.[1]

-

Analysis: The reduction in parasite load is calculated relative to the vehicle-treated control group.

2. Chagas Disease Model (Indeterminate Phase):

-

Animal Model: Female C57BL/6 mice.[6]

-

Infection: Mice are infected intraperitoneally with T. cruzi trypomastigotes.[6]

-

Treatment Initiation: To model the indeterminate (chronic) phase, treatment begins 35 days post-infection.[1][6]

-

Dosing: this compound is administered orally at 10 mg/kg, twice daily, for 20 days.[1][6]

-

Immunosuppression: To increase the sensitivity of parasite detection, mice are immunosuppressed (e.g., with cyclophosphamide) after the treatment period.[1]

-

Efficacy Endpoint: Parasite presence is assessed in blood, heart, and colon tissue by qPCR at the end of the study.[1]

-

Analysis: The number of cured mice (no detectable parasites) is determined for each treatment group.

3. Stage II Human African Trypanosomiasis (HAT) Model:

-

Animal Model: Mice infected with a luciferase-expressing strain of T. brucei.[1]

-

Infection: Parasites are administered to establish a systemic infection that progresses to the central nervous system (CNS) by day 21 post-infection.[1]

-

Treatment Initiation: Treatment is initiated once the CNS infection is established.

-

Dosing: this compound is administered orally at a high dose (e.g., 100 mg/kg, once daily) for 7 days to ensure sufficient brain exposure.[1]

-

Efficacy Endpoint: Parasite burden is monitored over time (e.g., up to 92 days post-infection) using whole-body bioluminescence imaging.[1]

-

Analysis: Sustained clearance of the bioluminescent signal, particularly from the head (indicating CNS clearance), is considered a cure.

Proteasome Activity Assay

This assay measures the inhibition of the proteasome's chymotrypsin-like activity.

Methodology:

-

Proteasome Purification: The 20S proteasome is purified from parasite cell lysates (e.g., T. cruzi epimastigotes) using established biochemical techniques.

-

Reaction Setup: The purified enzyme is added to wells of a microtiter plate containing assay buffer.

-

Inhibitor Addition: this compound or control inhibitors (e.g., bortezomib) are added at various concentrations.

-

Substrate Addition: The reaction is initiated by adding a fluorogenic peptide substrate specific for chymotrypsin-like activity, such as Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).[11]

-

Measurement: The plate is incubated at 37°C, and the release of free, fluorescent AMC is measured kinetically using a microplate reader (Excitation: ~350 nm, Emission: ~440 nm).[11]

-

Analysis: The rate of reaction is determined for each inhibitor concentration. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel therapies for neglected tropical diseases. Its pan-kinetoplastid activity, novel mechanism of action, high selectivity, and oral bioavailability make it a compelling lead compound.[1][3] The data presented herein provide a strong rationale for its continued development. A structurally related analogue, LXE408, has already progressed to Phase 1 human clinical trials for leishmaniasis, demonstrating the viability of this chemical class.[12] Future research should focus on completing preclinical toxicity studies for this compound, exploring its potential in combination therapies to mitigate resistance, and further optimizing analogues for specific disease indications, such as enhancing brain penetration for late-stage HAT.[1] The validation of the kinetoplastid proteasome as a druggable target opens a promising new avenue for developing a single-class treatment for these devastating diseases.[1][5]

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Efficacy of GNF6702 Against Leishmania donovani: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of GNF6702, a novel antileishmanial agent, against Leishmania donovani, the causative parasite of visceral leishmaniasis. This compound has demonstrated significant potential as a therapeutic candidate due to its potent and selective inhibition of the parasite's proteasome. This document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action and experimental workflows.

Quantitative Efficacy Data

The in vitro potency of this compound and its precursor, GNF5343, has been evaluated against the intracellular amastigote stage of L. donovani proliferating within primary mouse macrophages. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) against the host cells are presented below, highlighting the compound's selectivity.

| Compound | L. donovani Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (CC50/EC50) |

| GNF5343 | 0.2 | >10 | >50 |

| This compound | 0.019 | >10 | >526 |

A strong correlation has been established between the inhibition of the chymotrypsin-like activity of the purified L. donovani proteasome (IC50) and the growth inhibition of L. donovani axenic amastigotes (EC50) for a series of analogs, including this compound. This provides robust evidence that the anti-parasitic effect of this compound is directly mediated by its inhibition of the proteasome.[1]

Mechanism of Action: Selective Proteasome Inhibition

This compound functions as a highly selective, non-competitive inhibitor of the kinetoplastid proteasome.[1][2] This targeted action disrupts the parasite's ubiquitin-proteasome system, which is essential for protein degradation, cell cycle control, and overall survival. A critical advantage of this compound is its lack of significant activity against the mammalian proteasome, which contributes to its high selectivity index and favorable safety profile.[1][2] Resistance studies in the related kinetoplastid, Trypanosoma cruzi, have identified mutations in the β4 subunit of the proteasome (PSMB4) as conferring resistance to this compound, further validating the proteasome as the primary target.[1] Interestingly, attempts to induce resistance in L. donovani through prolonged drug pressure were unsuccessful, suggesting a high barrier to resistance development in this species.[1]

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the efficacy of this compound against intracellular L. donovani.

Leishmania donovani Intra-macrophage Amastigote Growth Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proliferation of L. donovani amastigotes within a host macrophage cell line.

a) Host Cell Preparation:

-

Primary murine peritoneal macrophages are elicited in female BALB/c mice.[1]

-

72 hours post-injection of a sterile 2% starch solution into the peritoneal cavity, macrophages are harvested.[1]

b) Parasite Infection:

-

The harvested primary macrophages are infected with L. donovani splenic amastigotes (strain MHOM/ET/67/HU3).[1]

c) Compound Treatment:

-

Infected macrophages are treated with this compound dissolved in DMSO (final DMSO concentration of 0.5%).[1]

-

A dose-response curve is generated by exposing the cells to a range of compound concentrations.

-

The incubation period for the treatment is 120 hours at 37°C in a 5% CO2 environment.[1]

d) Quantification of Parasite Load:

-

Following treatment, the macrophages are washed with phosphate-buffered saline (PBS) supplemented with magnesium and calcium chloride.[1]

-

Cells are then fixed with 0.4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[1]

-

The nucleic acids of both the host cells and the intracellular parasites are stained with SYBR Green I nucleic acid stain.[1]

-

The parasite load is quantified by imaging and subsequent analysis to determine the number of amastigotes per macrophage.

Summary and Future Directions

This compound exhibits potent and selective in vitro activity against Leishmania donovani by targeting the parasite's proteasome. The compound's high selectivity index and the high barrier to resistance development in L. donovani underscore its potential as a promising preclinical candidate for the treatment of visceral leishmaniasis. Further investigation into the detailed molecular interactions between this compound and the Leishmania proteasome, as well as in vivo efficacy studies, are critical next steps in its development pipeline.

References

A Technical Guide to the Anti-Trypanosomal Activity of GNF6702 Against Trypanosoma cruzi Amastigotes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the effects of GNF6702, a novel proteasome inhibitor, on the intracellular amastigote stage of Trypanosoma cruzi, the etiological agent of Chagas disease. The information presented herein is compiled from foundational studies to support ongoing research and development efforts in the field of anti-parasitic drug discovery.

Executive Summary

Chagas disease remains a significant public health challenge, with current therapies limited by efficacy and toxicity issues.[1] The intracellular amastigote is the replicative form of T. cruzi in the mammalian host and the primary target for chemotherapy. This compound is a selective inhibitor of the kinetoplastid proteasome, demonstrating potent activity against T. cruzi and other related parasites.[1][2][3][4] Its mechanism of action involves the non-competitive inhibition of the chymotrypsin-like activity of the parasite's proteasome, leading to a cytotoxic accumulation of ubiquitylated proteins.[1][5] this compound shows high selectivity for the parasite proteasome over the mammalian equivalent, providing a promising therapeutic window.[1][4] In preclinical models of Chagas disease, this compound has shown efficacy comparable to the current standard-of-care, benznidazole, clearing parasites from infected tissues in mice.[6]

Quantitative Efficacy Data

The potency of this compound has been evaluated through various in vitro and cellular assays. The data highlights its specific activity against the parasite's proteasome and its potent effect on the clinically relevant amastigote stage.

Table 2.1: In Vitro and Cellular Activity of this compound against T. cruzi

| Assay Type | Target/Life Stage | Parameter | Value (nM) | Reference |

| Biochemical Assay | Purified T. cruzi Proteasome | IC₅₀ (Chymotrypsin-like activity) | 35 | [1] |

| Biochemical Assay | Purified T. cruzi Proteasome | IC₅₀ (Trypsin-like activity) | >10,000 | [1] |

| Biochemical Assay | Purified T. cruzi Proteasome | IC₅₀ (Caspase-like activity) | >10,000 | [1] |

| Cellular Assay | Intracellular Amastigotes (in 3T3 cells) | EC₅₀ (Growth Inhibition) | 40 | [3][7] |

| Cellular Assay | Epimastigotes | EC₅₀ (Growth Inhibition) | 150 | [1][2] |

| Cellular Assay | Epimastigotes | EC₅₀ (Ubiquitylated Protein Buildup) | 130 | [1] |

Table 2.2: In Vivo Efficacy in a Murine Model of Indeterminate Chagas Disease

| Compound | Dosage | Outcome | Reference |

| This compound | 10 mg/kg (twice daily) | Efficacy matched benznidazole; parasites undetectable in blood, colon, and heart tissue in nearly all treated mice post-immunosuppression. | [1] |

| Benznidazole | 100 mg/kg (once daily) | Standard-of-care comparator; effective parasite clearance. | [1] |

Mechanism of Action and Target Validation

This compound's primary mechanism of action is the disruption of protein homeostasis in T. cruzi through targeted inhibition of the proteasome.

The validation of the parasite proteasome as the specific target of this compound is supported by several key lines of evidence:

-

Genetic Resistance: Point mutations engineered into the proteasome beta 4 subunit (PSMB4) gene were sufficient to confer resistance to this compound.[1]

-

Target Selectivity: The compound is a highly selective inhibitor of the parasite proteasome and does not inhibit the human proteasome, which mirrors its selective growth inhibition of parasite cells over mammalian cells.[1][4]

-

Potency Correlation: The potency of this compound and its analogues in biochemical proteasome inhibition assays directly correlates with their potency in parasite growth inhibition assays.[1]

The inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of polyubiquitylated proteins, which are normally destined for degradation. This buildup results in cellular stress and ultimately triggers parasite death.

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GNF6702: A Pan-Kinetoplastid Proteasome Inhibitor with Broad-Spectrum Antiprotozoal Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GNF6702 is a novel, orally bioavailable compound that demonstrates potent and broad-spectrum activity against a range of kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania donovani (visceral leishmaniasis), Leishmania major (cutaneous leishmaniasis), and Trypanosoma brucei (human African trypanosomiasis, or sleeping sickness).[1][2] Developed through a large-scale phenotypic screening campaign, this compound selectively inhibits the chymotrypsin-like activity of the parasite proteasome, a critical cellular component for protein degradation and recycling.[1][3] This selective, non-competitive inhibition leads to the accumulation of ubiquitylated proteins within the parasite, ultimately resulting in cell death.[1] Crucially, this compound exhibits a significant selectivity window, with no inhibitory activity against the mammalian proteasome, suggesting a favorable safety profile.[1][2] Preclinical studies in mouse models of all three diseases have shown that this compound can achieve complete or near-complete parasite clearance, highlighting its potential as a single-class treatment for these devastating neglected tropical diseases.[1][4]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the 20S proteasome in kinetoplastid parasites. The proteasome is a multi-subunit protein complex responsible for the degradation of ubiquitylated proteins, a process essential for numerous cellular functions, including cell cycle progression, signal transduction, and stress response.

This compound acts as a non-competitive inhibitor, targeting the chymotrypsin-like peptidase activity of the parasite proteasome.[1] This specific inhibition leads to a disruption of protein homeostasis, characterized by a significant accumulation of polyubiquitylated proteins within the parasite.[1][5] The inability to clear these tagged proteins results in cellular dysfunction and ultimately triggers programmed cell death. A key advantage of this compound is its high selectivity for the parasite proteasome over the mammalian counterpart, which is attributed to structural differences between the two, particularly within the β4 and β5 subunits that form an allosteric binding site for the compound.[1][5]

Caption: Mechanism of action of this compound in kinetoplastid parasites.

Quantitative Data: In Vitro Efficacy and Selectivity

This compound has demonstrated potent activity against various life cycle stages of Leishmania and Trypanosoma species, coupled with excellent selectivity over mammalian cells. The following table summarizes the key half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Organism | Stage | Assay Type | This compound EC50/IC50 (nM) | Reference Compound | Reference EC50/IC50 (nM) | Selectivity Index (SI) |

| L. donovani | Amastigote (intramacrophage) | Growth Inhibition | 150 | Miltefosine | >2000 | >133 |

| T. cruzi | Amastigote (in 3T3 cells) | Growth Inhibition | 150 | Benznidazole (B1666585) | 1200 | >133 |

| T. cruzi | Epimastigote | Growth Inhibition | 150 | Bortezomib | 160 | >133 |

| T. brucei | Bloodstream form | Growth Inhibition | 490 | - | - | >40 |

| T. cruzi | Proteasome | Biochemical (Chymotrypsin-like) | 35 | Bortezomib | 100 | >285 |

| Human | Proteasome | Biochemical (Chymotrypsin-like) | >10,000 | Bortezomib | 2 | - |

| Mammalian | 3T3 Fibroblasts | Cytotoxicity | >20,000 | - | - | - |

Data compiled from Supek et al., 2016.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro Parasite Growth Inhibition Assays

Objective: To determine the half-maximal effective concentration (EC50) of this compound against different parasite life cycle stages.

-

L. donovani Intra-macrophage Amastigote Assay:

-

Harvest peritoneal macrophages from BALB/c mice and seed into 384-well plates at a density of 8 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and L-glutamine.[1]

-

Allow macrophages to adhere for 2-3 hours at 37°C, 5% CO2.

-

Infect macrophages with L. donovani amastigotes isolated from the spleen of an infected hamster at a multiplicity of infection (MOI) of ~8:1.[1]

-

Incubate for 24 hours to allow for phagocytosis.

-

Wash wells to remove extracellular parasites.

-

Add this compound in a dose-response manner (typically 10-point, 3-fold serial dilutions).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Fix cells with 4% paraformaldehyde and stain with DAPI (4′,6-diamidino-2-phenylindole) to visualize host and parasite nuclei.

-

Image plates using a high-content imaging system and quantify the number of amastigotes per macrophage.

-

Calculate EC50 values by fitting the dose-response data to a four-parameter logistical equation.

-

-

T. cruzi Intracellular Amastigote Assay:

-

Seed NIH 3T3 fibroblast cells in 384-well plates.

-

Infect with T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase) at an MOI of 5:1.

-

Incubate for 24 hours, then wash to remove extracellular parasites.

-

Add serial dilutions of this compound and incubate for an additional 72 hours.

-

Lyse the cells and measure the β-galactosidase activity using a chemiluminescent substrate.

-

Determine EC50 values from the resulting dose-response curves.[1]

-

Proteasome Inhibition Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activities of purified parasite and human proteasomes.

-

Purify 20S proteasomes from T. cruzi epimastigotes or a commercial source for human proteasomes.

-

Prepare a reaction buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).

-

In a 384-well plate, add purified proteasome to the reaction buffer.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Monitor the release of free AMC (7-amino-4-methylcoumarin) by measuring fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time in a plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[1]

In Vivo Efficacy Studies

Objective: To evaluate the ability of this compound to clear parasite burden in mouse models of infection.

-

Visceral Leishmaniasis (L. donovani) Model:

-

Infect BALB/c mice via tail vein injection with L. donovani amastigotes.

-

Allow the infection to establish for several weeks.

-

Administer this compound orally, twice daily, for a specified treatment period (e.g., 8 days). A typical effective dose is 10 mg/kg.[1]

-

Include a vehicle control group and a positive control group (e.g., miltefosine).

-

At the end of the treatment period, harvest the livers and spleens.

-

Quantify parasite burden in the organs using quantitative PCR (qPCR) targeting parasite-specific DNA.[1]

-

-

Chagas Disease (T. cruzi) Model:

-

Infect C57BL/6 mice with T. cruzi trypomastigotes.

-

Begin treatment approximately 35 days post-infection.

-

Administer this compound orally (e.g., 10 mg/kg, twice daily) for 20 days. Use benznidazole (100 mg/kg, once daily) as a positive control.[1]

-

After treatment, immunosuppress the mice (e.g., with cyclophosphamide) to promote the recrudescence of any residual parasites.

-

Monitor for parasitemia in the blood and quantify parasite load in tissues (heart, colon) by qPCR.[1]

-

-

Human African Trypanosomiasis (T. brucei) Stage II Model:

-

Infect mice with a luciferase-expressing strain of T. brucei.

-

Allow the infection to progress to the central nervous system (CNS) stage (approximately 21 days).

-

Treat with this compound (e.g., 100 mg/kg, once daily) for 7 days.

-

Monitor parasite burden in the blood and CNS using in vivo bioluminescence imaging at multiple time points post-treatment.[1]

-

Drug Discovery and Development Workflow

The discovery of this compound followed a systematic workflow, beginning with high-throughput screening and progressing through chemical optimization to preclinical evaluation. This process provides a valuable template for future antiprotozoal drug discovery efforts.

Caption: The discovery and development workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel therapies for neglected tropical diseases caused by kinetoplastid parasites. Its potent, broad-spectrum activity, combined with a selective mechanism of action and promising in vivo efficacy, validates the parasite proteasome as a high-value therapeutic target.[1][2] The data presented herein provide a comprehensive technical overview for researchers and drug developers interested in this compound and its mechanism.

Further research should focus on detailed preclinical toxicology and safety pharmacology studies to enable the progression of this compound or optimized analogues into human clinical trials. Additionally, a deeper understanding of the structural basis for its selectivity could guide the development of next-generation pan-kinetoplastid agents with even greater potency and improved pharmacokinetic profiles. The potential to treat three distinct and devastating diseases with a single class of drugs underscores the transformative impact that compounds like this compound could have on global health.[1]

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preview.fiercepharma.com [preview.fiercepharma.com]

- 5. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

GNF6702: A Technical Guide to its Selective Inhibition of the Parasite Proteasome

Introduction

GNF6702 is a novel, preclinical compound that has demonstrated potent and broad-spectrum efficacy against three distinct kinetoplastid parasites: Trypanosoma cruzi (causes Chagas disease), Leishmania spp. (causes leishmaniasis), and Trypanosoma brucei (causes human African trypanosomiasis, or sleeping sickness).[1][2][3][4] These diseases collectively affect millions of people, primarily in impoverished regions, and current treatments are hampered by toxicity, variable efficacy, and difficult administration routes.[1][5] this compound emerged from a large-scale phenotypic screening of over 3 million compounds, followed by chemical optimization.[1][6] The compound's primary mechanism of action is the inhibition of the parasite proteasome, a critical cellular machine responsible for protein degradation.[1][2][7] A key feature of this compound, and the focus of this guide, is its remarkable selectivity for the parasite proteasome over its mammalian counterpart, a property crucial for its favorable safety profile.[1][2][8]

Mechanism of Action: Selective Proteasome Inhibition

The proteasome is a multi-subunit protein complex essential for protein homeostasis in all eukaryotic cells. This compound functions as a highly selective, non-competitive inhibitor of the kinetoplastid 20S proteasome.[1][2][9] Its inhibitory action is specific to the chymotrypsin-like (CT-L) peptidase activity, which is catalyzed by the β5 subunit of the proteasome, while having no effect on the caspase-like or trypsin-like activities.[1]

Genetic and chemical studies have validated the proteasome as the target of this compound.[1] Treatment of parasites with this compound leads to a significant accumulation of ubiquitylated proteins, a hallmark of proteasome inhibition.[1][10] Furthermore, parasites evolved for resistance to this compound consistently acquire point mutations in the gene encoding the proteasome subunit β4 (PSMB4).[1][9] These findings confirm that this compound's antiparasitic activity stems directly from its disruption of proteasome function.

Crucially, this compound does not inhibit the mammalian proteasome or the growth of mammalian cells, demonstrating a high degree of selectivity that underpins its therapeutic potential.[1][2]

Quantitative Selectivity Data

The selectivity of this compound is evident from the significant differences in its inhibitory concentrations against parasite and mammalian targets. The data below summarizes its activity in biochemical and cellular assays, with the broad-spectrum proteasome inhibitor Bortezomib included for comparison.

| Target | Assay Type | This compound | Bortezomib | Reference |

| Parasite: T. cruzi Proteasome | Biochemical IC₅₀ (Chymotrypsin-like) | 35 nM | 91 nM | [1] |

| Biochemical IC₅₀ (Caspase-like) | >10,000 nM | 370 nM | [1] | |

| Biochemical IC₅₀ (Trypsin-like) | >10,000 nM | 1,700 nM | [1] | |

| Parasite: T. cruzi Cells | Cellular EC₅₀ (Growth Inhibition) | 150 nM | 160 nM | [1] |

| Cellular EC₅₀ (Ubiquitin Accumulation) | 130 nM | 62 nM | [1] | |

| Mammalian: Human Proteasome | Biochemical IC₅₀ | No measurable activity | - | [1] |

| Mammalian: 3T3 Cells | Cellular Assay (Ubiquitin Accumulation) | No detectable accumulation | - | [1] |

| Cellular Assay (Growth Inhibition) | No inhibition observed | - | [1] |

Experimental Protocols & Methodologies

The determination of this compound's selectivity relies on a series of biochemical and cell-based assays.

Proteasome Activity Assay (Biochemical)

This assay directly measures the inhibition of the proteasome's catalytic activity.

-

Proteasome Isolation: 20S proteasomes are purified from parasite cultures (e.g., T. cruzi epimastigotes) and human cells.

-

Activity Measurement: The activity of the purified proteasomes is assessed by measuring the cleavage of specific fluorogenic peptide substrates for each of the three catalytic sites (chymotrypsin-like, trypsin-like, caspase-like).

-

Inhibition Analysis: Assays are run in the presence of serial dilutions of this compound. The concentration of the compound that inhibits 50% of the enzymatic activity (IC₅₀) is determined by plotting activity versus compound concentration.[1]

Cellular Growth Inhibition Assay

This assay determines the effect of the compound on parasite and mammalian cell proliferation.

-

Cell Culture: Parasites (T. cruzi, L. donovani, T. brucei) and a mammalian cell line (e.g., mouse embryonic fibroblasts, 3T3) are cultured under standard conditions.[1]

-

Compound Treatment: Cells are incubated with a range of this compound concentrations for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability or proliferation is measured using a colorimetric (e.g., resazurin-based) or fluorometric assay.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration at which cell growth is inhibited by 50%, is calculated.[1]

Ubiquitylated Protein Accumulation Assay (Cellular)

This assay provides in-cell evidence of proteasome inhibition.

-

Cell Treatment: Parasite and mammalian cells are treated with this compound at various concentrations for a specified time (e.g., 8 hours).[10]

-

Protein Extraction: Total protein lysates are prepared from the treated cells.

-

Western Blot Analysis: The lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes ubiquitin. An increased signal for high-molecular-weight polyubiquitinated proteins indicates proteasome inhibition.[1]

-

Quantification: The intensity of the ubiquitin signal is quantified to determine the EC₅₀ for the accumulation effect.[1][10]

Visualizations: Workflows and Mechanisms

Caption: Experimental workflow for determining this compound selectivity.

Caption: Selective mechanism of action of this compound.

Structural Basis for Selectivity

The high selectivity of this compound is not accidental but is rooted in structural differences between the parasite and human proteasomes.

-

Allosteric Binding Site: this compound is a non-competitive inhibitor, meaning it does not bind to the active site where protein substrates are cleaved.[1][9] Instead, homology modeling and cryo-EM studies suggest it binds to a previously undiscovered allosteric pocket at the interface of the β4 and β5 subunits.[9][11]

-

Key Amino Acid Differences: The evolution of resistance to this compound in T. cruzi provided critical insights. Resistant parasites consistently developed mutations in the β4 subunit, specifically at positions Phe24 (to Leu) or Ile29 (to Met).[1][9][12] Strikingly, the human proteasome's β4 subunit naturally contains a methionine at the equivalent of position 29.[1] This single amino acid difference is a likely key determinant for the compound's selectivity, rendering the human proteasome intrinsically resistant to this compound binding while the parasite proteasome, with its isoleucine at this position, remains susceptible. The pocket between the β4 and β5 subunits is more open in the human proteasome structure than in the Leishmania proteasome, which likely contributes to the weaker inhibition.[9]

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics for neglected tropical diseases. Its efficacy is driven by the potent inhibition of the kinetoplastid proteasome. The compound's most critical attribute is its exquisite selectivity, which is based on subtle but crucial structural differences between the parasite and host proteasomes. This selectivity allows for the potent killing of parasites with no discernible impact on mammalian cells, as demonstrated by a comprehensive suite of biochemical and cellular assays.[1][7] These characteristics validate the parasite proteasome as a high-value therapeutic target and establish this compound as a promising preclinical candidate for the treatment of leishmaniasis, Chagas disease, and sleeping sickness.[1][4]

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. uwf-flvc.primo.exlibrisgroup.com [uwf-flvc.primo.exlibrisgroup.com]

- 5. An Overview on Target-Based Drug Design against Kinetoplastid Protozoan Infections: Human African Trypanosomiasis, Chagas Disease and Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Single Compound Could Treat Three Parasitic Diseases | Technology Networks [technologynetworks.com]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. preview.fiercepharma.com [preview.fiercepharma.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Preclinical Safety Profile of GNF6702: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals